molecular formula C6H13NO2Si B14703122 Silane, (2-isocyanatoethoxy)trimethyl- CAS No. 22053-22-1

Silane, (2-isocyanatoethoxy)trimethyl-

Cat. No.: B14703122
CAS No.: 22053-22-1
M. Wt: 159.26 g/mol
InChI Key: RQMWTTLUOXUKQW-UHFFFAOYSA-N
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Description

"Silane, (2-isocyanatoethoxy)trimethyl-" is a functional organosilicon compound characterized by a trimethylsilane backbone modified with a 2-isocyanatoethoxy group. The isocyanate (-NCO) group confers high reactivity toward hydroxyl, amine, and other nucleophilic groups, making it valuable as a coupling agent in polymers, adhesives, and surface modification applications. While specific data on this compound are absent in the provided evidence, its structural analogs in the evidence (e.g., epoxy-, triethoxy-, and boron-containing silanes) allow for comparative analysis based on functional groups and applications.

Properties

CAS No.

22053-22-1

Molecular Formula

C6H13NO2Si

Molecular Weight

159.26 g/mol

IUPAC Name

2-isocyanatoethoxy(trimethyl)silane

InChI

InChI=1S/C6H13NO2Si/c1-10(2,3)9-5-4-7-6-8/h4-5H2,1-3H3

InChI Key

RQMWTTLUOXUKQW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCCN=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, (2-isocyanatoethoxy)trimethyl- typically involves the reaction of trimethylsilyl chloride with 2-isocyanatoethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-50°C and a solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of Silane, (2-isocyanatoethoxy)trimethyl- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using distillation or recrystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Silane, (2-isocyanatoethoxy)trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Silane, (2-isocyanatoethoxy)trimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, (2-isocyanatoethoxy)trimethyl- involves the reactivity of its functional groups:

    Isocyanate Group: Reacts with nucleophiles such as amines and alcohols to form urea and carbamate linkages.

    Silane Group: Undergoes hydrolysis to form silanols, which can further condense to form siloxane bonds.

Comparison with Similar Compounds

Functional Group Reactivity

  • Epoxy-Functional Silanes (e.g., Silane, trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl], CAS 3388-04-3):

    • Reactivity: The epoxy group enables crosslinking with amines, acids, or hydroxyl groups, ideal for adhesion promotion in coatings and composites.
    • Applications: Widely used in epoxy resins and fiber-reinforced materials .
    • Contrast: Unlike isocyanate groups, epoxides require catalysts (e.g., amines) for curing, whereas isocyanates react spontaneously with nucleophiles.
  • Triethoxy-Functional Silanes (e.g., Silane, triethoxy[2-(triphenylstannyl)ethyl], CAS 84372-65-6): Reactivity: Hydrolyzes to form silanol groups, enabling bonding to inorganic substrates like glass or metals. Applications: Surface modification and corrosion inhibition . Contrast: The isocyanatoethoxy group offers dual functionality (silane + isocyanate), allowing simultaneous substrate adhesion and polymer grafting, which triethoxy silanes lack.
  • Boron-Containing Silanes (e.g., Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane, CAS 159087-46-4):

    • Reactivity: The dioxaborolane group participates in Suzuki-Miyaura cross-coupling reactions.
    • Applications: Organic synthesis and pharmaceutical intermediates .
    • Contrast: Isocyanatoethoxy silanes focus on polymer coupling, while boron-containing variants are tailored for catalytic or synthetic applications.

Structural and Physical Properties

Compound (CAS) Functional Group Molecular Weight Key Applications Reference
Silane, (2-isocyanatoethoxy)trimethyl-* Isocyanate + ethoxy-silane ~220–250 (estimated) Polymer coupling, adhesives N/A
Silane, trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl] (3388-04-3) Epoxy + trimethoxy-silane 246.38 Epoxy resins, composites
Silane, triethoxy[2-(triphenylstannyl)ethyl] (84372-65-6) Triphenylstannyl + triethoxy-silane Not reported Surface modification
DBCO-PEG-Silane (N/A) Triethoxysilane + PEG Variable Biomedical devices, drug delivery

*Estimated molecular weight based on analogous structures.

Application-Specific Differences

  • Biomedical Applications: DBCO-PEG-Silane (): Combines triethoxysilane with polyethylene glycol (PEG) for biocompatibility, used in drug delivery and tissue engineering.
  • Surface Modification: Epoxy silanes (e.g., A 186, CAS 3388-04-3) enhance adhesion to glass or metals via epoxy-silanol interactions . Isocyanatoethoxy silanes could provide superior interfacial strength in polyurethane-glass composites due to dual reactivity.

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